molecular formula C21H22F3N3O4S B2546684 N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide CAS No. 1022903-91-8

N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide

Cat. No.: B2546684
CAS No.: 1022903-91-8
M. Wt: 469.48
InChI Key: CDDGLYPGZHVZEA-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide is a potent and selective chemical probe identified for the inhibition of Phosphatidylinositol 3-kinase alpha (PI3Kα). This compound is a key tool for researchers investigating the PI3K/AKT/mTOR signaling pathway , a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. Its specific mechanism involves targeting the ATP-binding pocket of the p110α catalytic subunit, making it invaluable for studying oncogenic signaling in PI3Kα-dependent disease models . Research with this inhibitor is pivotal for exploring tumorigenesis, validating PI3Kα as a therapeutic target, and understanding mechanisms of resistance to pathway inhibition. It enables high-quality pharmacological studies in biochemical and cellular assays, aiding in the dissection of complex signaling networks and contributing to the development of novel targeted cancer therapies.

Properties

IUPAC Name

N-methoxy-N-methyl-4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O4S/c1-25(31-2)32(29,30)16-8-9-17-19(12-16)27(20(28)18-7-4-10-26(17)18)13-14-5-3-6-15(11-14)21(22,23)24/h3,5-6,8-9,11-12,18H,4,7,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDGLYPGZHVZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide (CAS No: 1022903-91-8) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews the compound's biological properties, including its antiproliferative and antioxidant activities, as well as its antibacterial effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H22F3N3O4SC_{21}H_{22}F_3N_3O_4S, with a molecular weight of 469.48 g/mol. The structure features a hexahydropyrroloquinoxaline core with various functional groups that contribute to its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness:

Cell Line IC50 (µM)
MCF-71.2
HCT1163.7
HEK 2935.3

These results suggest that the compound may be particularly effective against breast cancer cells (MCF-7), showing selectivity in its action. The mechanism of action appears to be independent of oxidative stress modulation as indicated by the lack of correlation between antioxidant activity and antiproliferative effects .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it possesses antioxidative capabilities superior to standard antioxidants like butylated hydroxytoluene (BHT). For example:

Compound Antioxidant Activity
N-methoxy-N-methyl...Stronger than BHT in DPPH assay

However, while it exhibits antioxidant activity in isolated systems, this does not translate directly to cellular environments where it fails to significantly scavenge reactive oxygen species (ROS) .

Antibacterial Activity

In addition to its anticancer properties, the compound has shown antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for selected strains is as follows:

Bacterial Strain MIC (µM)
E. faecalis8
S. aureus32

This indicates that this compound could be a promising candidate for further development as an antibacterial agent .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Antiproliferative Effects : A study published in MDPI highlighted the compound's strong antiproliferative effects across multiple cancer cell lines with IC50 values ranging from 1.2 µM to 5.3 µM .
  • Mechanistic Insights : Research suggests that the observed antiproliferative activity is not solely attributed to oxidative stress modulation but may involve other pathways such as apoptosis or cell cycle arrest mechanisms .
  • Combination Therapies : Preliminary investigations into combination therapies with existing chemotherapeutics have shown enhanced efficacy when used alongside established agents like doxorubicin and etoposide .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the quinoxaline scaffold. For example, derivatives of quinoxaline have shown promising results against various cancer cell lines.

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer activity of synthesized compounds related to quinoxaline, several derivatives exhibited significant antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values ranged from 1.9 to 7.52 μg/mL for HCT-116 and 2.3 to 6.62 μg/mL for MCF-7 cells, indicating potent activity compared to the reference drug doxorubicin (IC50 = 3.23 μg/mL) .

Other Therapeutic Potential

Beyond anticancer applications, compounds with similar structures have been investigated for their potential in treating other diseases:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.
  • Antimalarial Prototypes : Research has indicated that modifications to the quinoxaline structure can yield effective antimalarial agents .
Compound NameCell LineIC50 (μg/mL)Reference
N-methoxy-N-methyl...HCT-1161.9 - 7.52
N-methoxy-N-methyl...MCF-72.3 - 6.62
DoxorubicinHCT-1163.23

Structure Activity Relationship (SAR)

Structural FeatureEffect on Activity
Trifluoromethyl GroupIncreases lipophilicity
Quinoxaline CoreEssential for activity
Sulfonamide GroupEnhances biological interaction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a class of sulfonamide-functionalized pyrroloquinoxalines. Below, it is compared to two analogs with structural and functional similarities:

N-Methoxy-N-Methyl-5-(4-Methylbenzyl)-4-Oxo-1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]Quinoxaline-7-Sulfonamide

This analog (referred to as Compound A) shares the same pyrroloquinoxaline core and sulfonamide group but differs in the benzyl substituent at the 5-position, which is a 4-methylbenzyl group instead of 3-(trifluoromethyl)benzyl .

Key Comparisons:

Property Target Compound Compound A
Molecular Formula C₂₁H₂₂F₃N₃O₄S C₂₁H₂₅N₃O₄S
Molar Mass (g/mol) 469.48 415.51
Substituent at 5-Position 3-(Trifluoromethyl)benzyl 4-Methylbenzyl
Hydrogen Bond Acceptors Not explicitly reported 6
XLogP Not explicitly reported 2.8
Lipophilicity Higher (due to CF₃ group) Moderate (methyl group)
Electronic Effects Strong electron-withdrawing (CF₃) Electron-donating (methyl)

Structural Implications:

  • Binding Interactions: The electron-withdrawing CF₃ group may influence binding to hydrophobic pockets in biological targets, whereas the methyl group in Compound A offers weaker steric and electronic effects.
  • Synthetic Accessibility: Compound A’s simpler substituent (4-methylbenzyl) likely requires fewer synthetic steps compared to the target compound’s trifluoromethylated benzyl group, which may involve specialized fluorination protocols .

(E)-3-(Dimethylamino)-1-(2-Hydroxy-4-{[3-(Trifluoromethyl)Benzyl]Oxy}Phenyl)-2-Propen-1-One

This compound (Compound B), listed in , shares the 3-(trifluoromethyl)benzyl moiety but features a propenone-phenyl core instead of a pyrroloquinoxaline scaffold .

Key Comparisons:

Property Target Compound Compound B
Core Structure Pyrroloquinoxaline-sulfonamide Propenone-phenyl
Molecular Formula C₂₁H₂₂F₃N₃O₄S C₁₉H₁₇F₃N₂O₃
Functional Groups Sulfonamide, CF₃-benzyl Hydroxy, CF₃-benzyloxy, enone
Potential Targets Enzymes (e.g., carbonic anhydrase) Kinases or redox-sensitive proteins

Functional Implications:

  • Pharmacophore Diversity: The target compound’s sulfonamide group is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase), whereas Compound B’s enone group may confer reactivity toward nucleophilic residues in kinases or redox pathways.

Research Findings and Limitations

While structural and physicochemical comparisons are well-supported by available data, direct pharmacological or biochemical studies on the target compound and its analogs are absent in the provided evidence. For example:

  • Compound A ’s XLogP (2.8) suggests moderate lipophilicity, but the target compound’s CF₃ group likely increases this value, necessitating experimental validation .
  • The meta-substitution of the CF₃ group in the target compound versus the para-methyl in Compound A could lead to divergent binding modes in protein active sites, but computational modeling or crystallography (e.g., using SHELX-based refinement ) would be required to confirm this.

Q & A

Q. Basic

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the hexahydropyrrolo-quinoxaline conformation .
  • NMR : ¹H/¹³C NMR (DMSO-d6, 400–500 MHz) identifies proton environments, with NOESY confirming spatial proximity of N-methoxy and benzyl groups .
    Advanced : For non-crystalline samples, combine DFT calculations (to predict chemical shifts) with dynamic NMR to study ring puckering or conformational exchange .

What strategies mitigate data contradictions between computational docking predictions and experimental binding assays?

Q. Advanced

  • Validation : Cross-check docking (e.g., AutoDock Vina) with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity .
  • Solvent effects : Adjust docking parameters to account for solvation (e.g., explicit water models) or use MD simulations to probe ligand-protein flexibility .
  • False positives : Test analogues with modified sulfonamide or benzyl groups to isolate critical binding interactions .

How can reaction conditions be tailored to avoid over-oxidation of the pyrroloquinoxaline core?

Q. Advanced

  • Oxidant selection : Replace harsh oxidants (e.g., NaOCl) with milder alternatives like IBX (2-iodoxybenzoic acid) to preserve the hexahydropyrrolo ring .
  • In-situ monitoring : Use ReactIR or UV-Vis spectroscopy to track oxidation states and terminate reactions at the 4-oxo stage .
  • Protecting groups : Temporarily block reactive sites (e.g., tert-butyldimethylsilyl ethers) during critical steps .

What analytical techniques are critical for characterizing sulfonamide reactivity in biological systems?

Q. Advanced

  • LC-HRMS : Quantify metabolic stability in liver microsomes, identifying hydroxylation or demethylation products .
  • 19F NMR : Track trifluoromethyl group stability under physiological conditions .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring thermal stabilization of bound proteins .

How can synthetic byproducts arising from the N-methoxy group’s lability be identified and minimized?

Q. Advanced

  • HRMS/MS fragmentation : Characterize byproducts (e.g., demethylated or hydrolyzed derivatives) using collision-induced dissociation .
  • pH control : Maintain reaction pH > 8 to prevent acid-catalyzed N-O bond cleavage .
  • Additives : Use radical scavengers (e.g., BHT) to suppress oxidative degradation pathways .

What computational tools predict the compound’s solubility and permeability for in vivo studies?

Q. Basic

  • LogP calculations : Use MarvinSketch or ACD/Labs to estimate octanol-water partitioning .
    Advanced :
  • Molecular dynamics (MD) : Simulate membrane bilayer penetration (e.g., CHARMM-GUI) .
  • COSMO-RS : Predict solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .

How do steric effects from the 3-(trifluoromethyl)benzyl group influence regioselectivity in subsequent derivatization?

Q. Advanced

  • Steric maps : Generate using MOE or Schrödinger to visualize hindered sites (e.g., C-5 position) .
  • Directed C-H activation : Employ Pd-catalyzed coupling with bulky ligands (e.g., SPhos) to override steric bias .

What crystallization conditions are optimal for obtaining diffraction-quality crystals?

Q. Basic

  • Solvent screening : Use vapor diffusion (e.g., 1:1 DMSO/ethanol) with slow evaporation .
    Advanced :
  • Additive screening : Introduce small molecules (e.g., heptane triacids) to stabilize crystal lattices .
  • Cryo-crystallography : Flash-cool crystals (100 K) to reduce thermal motion artifacts .

How can metabolic instability of the N-methylsulfonamide moiety be addressed in lead optimization?

Q. Advanced

  • Isosteric replacement : Substitute sulfonamide with sulfamate or acyl sulfonamide .
  • Deuterium incorporation : Replace labile C-H bonds with C-D at metabolic hotspots (e.g., benzylic positions) .

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